molecular formula C9H10BrClO B15319942 (R)-1-(3-Bromo-5-chlorophenyl)propan-2-ol

(R)-1-(3-Bromo-5-chlorophenyl)propan-2-ol

Cat. No.: B15319942
M. Wt: 249.53 g/mol
InChI Key: DWYPOOQLTMDFGY-ZCFIWIBFSA-N
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Description

®-1-(3-Bromo-5-chlorophenyl)propan-2-ol is a chiral compound belonging to the class of halogenated phenylpropanols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromo-5-chlorophenyl)propan-2-ol typically involves the following steps:

    Chiral Reduction: The reduction of the corresponding ketone to obtain the chiral alcohol.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Hydrogenation: Using chiral catalysts to ensure the production of the desired enantiomer.

    Enzymatic Reduction: Employing enzymes to achieve high enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form the corresponding ketone.

    Reduction: Further reduction can lead to the formation of different alcohol derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ®-1-(3-Bromo-5-chlorophenyl)propan-2-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenylpropanols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Studies: Used to study the activity of enzymes involved in chiral reduction.

Medicine

Industry

    Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-5-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to interact selectively with these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-Bromo-5-chlorophenyl)propan-2-ol
  • 1-(3-Bromo-5-chlorophenyl)ethanol
  • 1-(3-Bromo-5-chlorophenyl)propan-1-ol

Uniqueness

®-1-(3-Bromo-5-chlorophenyl)propan-2-ol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer or other similar compounds.

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

(2R)-1-(3-bromo-5-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrClO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3/t6-/m1/s1

InChI Key

DWYPOOQLTMDFGY-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC1=CC(=CC(=C1)Br)Cl)O

Canonical SMILES

CC(CC1=CC(=CC(=C1)Br)Cl)O

Origin of Product

United States

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